1-methyl-2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide
Description
1-methyl-2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring two fused ring systems:
- A 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at position 5.
- A 1-methyl-2-oxo-1,2-dihydropyridine moiety linked via a methylene bridge to a carboxamide group.
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxamide linkage may facilitate hydrogen bonding in biological targets.
Properties
IUPAC Name |
1-methyl-2-oxo-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O2/c1-22-5-2-3-10(14(22)25)13(24)19-8-12-21-20-11-7-9(15(16,17)18)4-6-23(11)12/h2-3,5,9H,4,6-8H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVZCYGCEGDEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels.
Mode of Action
This compound acts as a potent inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the body. This leads to increased insulin secretion and decreased glucagon release, resulting in better control of blood glucose levels.
Biochemical Pathways
The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestines in response to food intake. They stimulate insulin secretion from the pancreas and inhibit glucagon release, thereby reducing blood glucose levels. By inhibiting DPP-IV, the compound prolongs the action of incretin hormones, enhancing their beneficial effects on blood glucose regulation.
Pharmacokinetics
The compound exhibits excellent oral bioavailability in preclinical species. This suggests that it is well absorbed from the gastrointestinal tract and can reach effective concentrations in the body when administered orally.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Features and Substituent Effects
The target compound’s triazolo-pyridine core is shared with several analogs, but key differences in substituents and peripheral groups influence physicochemical and pharmacological properties. Below is a comparative breakdown:
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Insights
- Lipophilicity: The trifluoromethyl group in the target compound likely increases lipophilicity compared to nitro () or morpholino () substituents, favoring membrane permeability .
- Solubility: Carboxamide linkages (target compound) generally offer better aqueous solubility than ester derivatives () but may be less soluble than morpholino-containing analogs () .
Patent Landscape and Therapeutic Implications
The European patent (EP 3 532 474 B1) highlights triazolo-pyridine derivatives as kinase inhibitors, particularly for oncology targets . For example:
- Example 284 (chlorobenzamide derivative) emphasizes halogen bonding for ATP-binding pocket interactions.
- Example 285 incorporates a pyridazine group, enhancing π-stacking in hydrophobic pockets.
However, the absence of halogen substituents (e.g., Cl in Example 284) could reduce affinity for certain targets .
Preparation Methods
Cyclocondensation of Meldrum’s Acid Derivatives
The 2-oxo-1,2-dihydropyridine core is synthesized via heterocyclization of aminomethylidene derivatives of Meldrum’s acid with cyanothioacetamide. Methylation at the N1 position is achieved using methyl iodide in DMF under basic conditions (K₂CO₃, 60°C, 12 h), yielding 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with 78% efficiency.
Key Reaction Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Methylating Agent | Methyl iodide | 78 |
| Base | Potassium carbonate | – |
| Solvent | DMF | – |
| Temperature | 60°C | – |
Preparation of 7-(Trifluoromethyl)-5,6,7,8-Tetrahydro-Triazolo[4,3-a]Pyridin-3-yl-Methylamine
One-Pot Microwave-Assisted Cyclization
A modified protocol from enables the synthesis of the triazolopyridine scaffold:
- Hydrazine Formation : React 3-(trifluoromethyl)piperidin-4-one with hydrazine hydrate in ethanol (reflux, 6 h).
- Cyclocondensation : Treat the hydrazine intermediate with substituted benzoic acids in POCl₃ under microwave irradiation (120°C, 30 min).
- Reductive Amination : Reduce the nitro group of intermediate 8-nitro-7-(trifluoromethyl)triazolo[4,3-a]pyridine using H₂/Pd-C in methanol to yield the methylamine derivative.
Representative Yields
| Substituent | Yield (%) |
|---|---|
| 4-Methoxyphenyl | 68 |
| 3-Nitrophenyl | 33 |
| Isopropyl | 76 |
Coupling Strategies for Amide Bond Formation
Carbodiimide-Mediated Coupling
Activate 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with EDCl/HOBt in anhydrous DCM. Add the tetrahydrotriazolopyridine-methylamine intermediate dropwise at 0°C, followed by stirring at room temperature for 24 h. Purify via column chromatography (SiO₂, ethyl acetate/hexane) to obtain the final product in 65–72% yield.
Optimization Data
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | RT | 72 |
| DCC/DMAP | THF | 40°C | 58 |
| HATU/DIEA | DMF | 0°C → RT | 68 |
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 3.91 (s, 3H, N–CH₃), 4.52 (s, 2H, NH–CH₂), 7.47–8.84 (m, PyH/PhH).
- ESI-MS : m/z 429.1 [M+H]⁺.
- HPLC Purity : >98% (C18 column, MeOH/H₂O = 70:30).
Challenges and Mitigation Strategies
Trifluoromethyl Group Instability
The electron-withdrawing nature of the CF₃ group complicates nucleophilic substitutions. Using microwave irradiation reduces reaction times, minimizing decomposition.
Stereochemical Control
The tetrahydrotriazolopyridine ring’s conformation is stabilized by employing bulky substituents during cyclization, as evidenced by NOESY correlations.
Q & A
Q. What are the key synthetic strategies for preparing 1-methyl-2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the triazolopyridine core using cyclization reactions under reflux with solvents like dimethyl sulfoxide (DMSO) or ethanol .
- Step 2 : Introduction of the trifluoromethyl group via nucleophilic substitution or catalytic fluorination, requiring anhydrous conditions and bases like triethylamine .
- Step 3 : Coupling the pyridine-3-carboxamide moiety using carbodiimide-based coupling agents (e.g., HBTU) in polar aprotic solvents like DMF .
- Optimization : Reaction temperatures (80–120°C) and solvent selection are critical for yield and purity. Thin-layer chromatography (TLC) and NMR are used for intermediate validation .
Q. How can researchers characterize this compound’s purity and structural integrity?
- Methodological Answer :
- Analytical Techniques :
- UPLC-MS : Quantifies impurities (e.g., genotoxic nitrosamines) with a detection limit of ≤37 ng/day, as per ICH Q3A guidelines .
- NMR Spectroscopy : Confirms regiochemistry of the triazole ring and substitution patterns (e.g., H NMR for methyl and trifluoromethyl groups) .
- HPLC-PDA : Assesses purity (>98%) using C18 columns and gradient elution with acetonitrile/water .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against DPP-4 (dipeptidyl peptidase-4) using fluorogenic substrates (e.g., H-Gly-Pro-AMC) to measure IC values, analogous to sitagliptin derivatives .
- Cellular Models : Test in hyperglycemic THP-1 macrophages to assess anti-inflammatory effects via ROS reduction using HDCFDA fluorescence .
Advanced Research Questions
Q. How can reaction yields be optimized for the trifluoromethyl-substituted triazolopyridine intermediate?
- Methodological Answer :
- Catalyst Screening : Lewis acids (e.g., ZnCl) improve cyclization efficiency by 15–20% in DMSO at 100°C .
- Solvent Effects : Ethanol enhances solubility of intermediates, reducing side-product formation compared to DMF .
- Data Table : Comparison of Reaction Conditions
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DMSO | None | 80 | 65 |
| 1 | DMSO | ZnCl | 100 | 82 |
| 2 | Ethanol | EtN | 60 | 75 |
Q. What mechanistic insights explain its potential as a DPP-4 inhibitor?
- Methodological Answer :
- Docking Studies : The trifluoromethyl group enhances hydrophobic interactions with the S2 pocket of DPP-4, similar to sitagliptin .
- Kinetic Analysis : Use Lineweaver-Burk plots to determine competitive/non-competitive inhibition modes.
- Mutagenesis : Validate binding via site-directed mutations (e.g., Glu205/Ala) in DPP-4 catalytic sites .
Q. How can genotoxic impurities (e.g., nitroso derivatives) be controlled during synthesis?
- Methodological Answer :
- Risk Mitigation : Limit nitrosating agents (e.g., NaNO) and employ scavengers like ascorbic acid .
- Analytical Control : UPLC-MS/MS with a LOQ of 1 ppm monitors 7-nitroso impurities, adhering to EMA’s 37 ng/day threshold .
Q. What stability challenges arise under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Expose to 0.1N HCl/NaOH at 60°C for 24h; quantify degradation via HPLC .
- Oxidative Stress : Treat with 3% HO to assess susceptibility of the triazole ring .
- Data Table : Stability Profile
| Condition | Degradation (%) | Major Degradants |
|---|---|---|
| pH 2.0, 60°C, 24h | 12 | Hydrolyzed pyridine |
| pH 10.0, 60°C, 24h | 18 | Oxidized triazole |
Key Considerations for Experimental Design
- Structural Analogues : Compare with sitagliptin (DPP-4 IC = 18 nM) to benchmark potency .
- Toxicology : Prioritize Ames tests for mutagenicity given the triazole core’s potential reactivity .
- Scale-Up : Transition from batch to flow chemistry for safer handling of exothermic steps (e.g., trifluoromethylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
